molecular formula C11H13ClN2 B6351707 2-Amino-3,7-dimethylquinoline hydrochloride CAS No. 1172722-63-2

2-Amino-3,7-dimethylquinoline hydrochloride

Cat. No.: B6351707
CAS No.: 1172722-63-2
M. Wt: 208.69 g/mol
InChI Key: OLVUAPKRSKURRK-UHFFFAOYSA-N
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Description

2-Amino-3,7-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

2-Amino-3,7-dimethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,7-dimethylquinoline hydrochloride typically involves the reaction of 3,7-dimethylquinoline with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is then followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,7-dimethylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-3,7-dimethylquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,8-dimethylquinoline hydrochloride
  • 4-Hydroxy-2-quinolones
  • 3,7-Dimethylquinolin-2-amine

Uniqueness

2-Amino-3,7-dimethylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

3,7-dimethylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7;/h3-6H,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVUAPKRSKURRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656590
Record name 3,7-Dimethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172722-63-2
Record name 3,7-Dimethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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